molecular formula C28H31N5OS2 B116695 Ack1 inhibitor 37 CAS No. 1026493-77-5

Ack1 inhibitor 37

货号: B116695
CAS 编号: 1026493-77-5
分子量: 517.7 g/mol
InChI 键: ZJLXSIPWULUCRJ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Ack1 inhibitor 37 is a chemical compound designed to inhibit the activity of Activated Cdc42-associated kinase 1 (ACK1), a non-receptor tyrosine kinase involved in various cellular processes such as growth, proliferation, and migration. ACK1 has been identified as a promising target for cancer therapy due to its role in oncogenic signaling pathways .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of Ack1 inhibitor 37 typically involves multiple steps, including the formation of key intermediates and the final coupling reactions. The specific synthetic route may vary depending on the desired structural features and functional groups of the inhibitor. Commonly used reagents include organic solvents, catalysts, and protective groups to ensure the stability of reactive intermediates .

Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale, ensuring consistent quality and yield. This process often includes optimization of reaction conditions, purification techniques, and quality control measures to meet regulatory standards .

化学反应分析

Types of Reactions: Ack1 inhibitor 37 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific functional groups and reaction conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines .

科学研究应用

Breast Cancer

Recent studies have shown that Ack1 inhibitor 37 effectively inhibits breast cancer cell proliferation by targeting specific signaling pathways. It has been demonstrated to have an IC50 value of approximately 13 nM in vitro, indicating potent inhibitory activity against Ack1 . The compound's ability to modulate the G2/M transition is particularly relevant for treating hormone receptor-positive breast cancers.

Prostate Cancer

In prostate cancer models, Ack1 plays a critical role in the progression to castration-resistant states. Inhibition with this compound significantly reduced sphere formation in prostate cancer stem cells (PCSCs), suggesting its potential as a therapeutic target to prevent tumor recurrence following hormone therapy . The compound induced apoptosis in CD44+PSA−/lo PCSCs, highlighting its efficacy in targeting resistant cancer populations.

Lung Cancer

In non-small cell lung cancer (NSCLC), Ack1 has been associated with increased tumor growth and metastasis. Studies indicate that inhibition of Ack1 can sensitize NSCLC cells to other treatments, such as MEK and AKT inhibitors, enhancing their overall therapeutic efficacy . The combination of Ack1 inhibitors with autophagy inhibitors has shown promise in improving treatment outcomes in lung adenocarcinoma models.

Autoimmune Disease Applications

Ack1 is implicated in the regulation of inflammatory responses through Toll-like receptor (TLR) pathways. Research indicates that pharmacological inhibition of Ack1 can alleviate conditions associated with autoimmune diseases. For instance, using this compound has demonstrated protective effects against lipopolysaccharide (LPS)-induced endotoxin shock in murine models . This suggests that targeting Ack1 may offer new avenues for treating autoimmune disorders characterized by excessive inflammation.

Case Studies and Experimental Findings

Study Findings IC50
Breast Cancer Study This compound significantly reduces proliferation in ER+/PR+/HER2+ tumors13 nM
Prostate Cancer Study Induces apoptosis in PCSCs and reduces sphere formation5 µM
Lung Cancer Study Enhances sensitivity to MEK/AKT inhibitors; improves treatment efficacyVaries
Autoimmunity Study Protects against TLR-mediated inflammation; reduces symptoms in lupus modelsNot specified

作用机制

Ack1 inhibitor 37 can be compared with other similar compounds, such as:

    Dasatinib: A multikinase inhibitor that targets ACK1 among other kinases. It has shown efficacy in inhibiting cancer cell proliferation but may have broader off-target effects.

    AIM-100: A specific ACK1 inhibitor that has been extensively studied for its anticancer properties.

Uniqueness: this compound is unique in its selective inhibition of ACK1, making it a valuable tool for studying the specific role of ACK1 in various cellular processes and its potential as a targeted cancer therapy .

相似化合物的比较

生物活性

Ack1 (Activated Cdc42-associated kinase 1) is a non-receptor tyrosine kinase that plays a significant role in various cellular processes, including cell proliferation, survival, and migration. Inhibition of Ack1 has emerged as a promising therapeutic strategy for several diseases, particularly cancer and autoimmune disorders. This article focuses on the biological activity of Ack1 inhibitor 37, exploring its mechanisms, efficacy, and potential applications based on diverse research findings.

This compound functions by selectively inhibiting the kinase activity of Ack1, thereby preventing its phosphorylation of downstream targets involved in critical signaling pathways. This inhibition disrupts various cellular processes associated with tumor growth and immune responses.

Key Mechanisms:

  • Inhibition of Phosphorylation : this compound effectively blocks the phosphorylation of key substrates such as the androgen receptor (AR) at tyrosine 267, which is critical for the progression of androgen-independent prostate cancer .
  • Impact on TLR Signaling : Studies have shown that inhibiting Ack1 can significantly reduce the activation of Toll-like receptors (TLRs), which are crucial in mediating inflammatory responses and autoimmune conditions .
  • Synergistic Effects with Other Therapies : In non-small cell lung cancer (NSCLC) models, this compound has demonstrated synergistic effects when combined with EGFR tyrosine kinase inhibitors (TKIs), enhancing apoptosis and delaying drug resistance .

Efficacy in Preclinical Models

Numerous preclinical studies have evaluated the efficacy of this compound across different models, highlighting its potential in treating various diseases.

Table 1: Summary of Preclinical Studies on this compound

StudyModelFindings
NSCLCEnhanced apoptosis and delayed resistance when combined with osimertinib.
Prostate CancerInhibition of ligand-independent AR activity; reduced tumor growth.
AutoimmunityReduced TLR-mediated inflammation in lupus-prone mice.

Case Studies

Several case studies have been documented to illustrate the therapeutic potential and biological activity of this compound.

  • Lupus Model Study :
    • Objective : To evaluate the impact of Ack1 inhibition on autoimmunity.
    • Method : BALB/cByJ mice were treated with pristane to induce lupus-like symptoms, followed by weekly injections of Ack1 inhibitors.
    • Results : The study found that inhibiting Ack1 led to a significant reduction in autoantibody production and ameliorated symptoms associated with systemic lupus erythematosus (SLE) .
  • NSCLC Resistance Study :
    • Objective : To assess the role of Ack1 inhibition in overcoming resistance to EGFR TKIs.
    • Method : NSCLC cell lines with acquired resistance to osimertinib were treated with both osimertinib and this compound.
    • Results : The combination therapy significantly reduced cell viability and induced apoptosis compared to single-agent treatments .

属性

IUPAC Name

N-(1,3-dithiolan-2-ylmethyl)-5-phenyl-6-[4-(2-pyrrolidin-1-ylethoxy)phenyl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H31N5OS2/c1-2-6-20(7-3-1)24-25-27(29-18-23-35-16-17-36-23)30-19-31-28(25)32-26(24)21-8-10-22(11-9-21)34-15-14-33-12-4-5-13-33/h1-3,6-11,19,23H,4-5,12-18H2,(H2,29,30,31,32)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJLXSIPWULUCRJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CCOC2=CC=C(C=C2)C3=C(C4=C(N3)N=CN=C4NCC5SCCS5)C6=CC=CC=C6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H31N5OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

517.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。